molecular formula C15H12Cl2O2 B1359034 3,5-Dichloro-4'-ethoxybenzophenone CAS No. 951884-70-1

3,5-Dichloro-4'-ethoxybenzophenone

Cat. No. B1359034
CAS RN: 951884-70-1
M. Wt: 295.2 g/mol
InChI Key: YFPPUMIFPQOXAU-UHFFFAOYSA-N
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Description

3,5-Dichloro-4'-ethoxybenzophenone (3,5-DCB) is a synthetic compound used in a variety of scientific research applications. It is a colorless, crystalline solid that is soluble in organic solvents and has a melting point of 71-73°C. 3,5-DCB is a versatile compound that can be used for a variety of purposes, including as a photoinitiator, a photoreactive reagent, and a catalyst.

Scientific Research Applications

Transformation and Stability in Water

The transformation of UV filters like benzophenone-3 (BP3) and benzophenone-4 (BP4) in chlorinated water was studied, leading to the formation of chlorinated products including 3,5-dichloro-2-hydroxy-4-methoxybenzophenone. These derivatives were found to be less stable in water than their parent compounds (Zhuang et al., 2013).

Biotransformation by Fungi

Research on the environmental fate of 3,5-dichloro-p-anisyl alcohol, a major fungal metabolite, under anaerobic conditions, revealed its transformation into various compounds, including 3,5-dichloro-4-hydroxybenzyl alcohol and bis(3,5-dichloro-4-hydroxyphenyl)methane (Verhagen et al., 1998).

Synthesis and Chemical Reactions

The reduction of 3,5-dicholo-4-hydroxybenzoic acid led to an unexpected product, bis(3,5-dichloro-4-hydroxyphenyl)methane, indicating complex chemical reactions and synthesis pathways for such compounds (Ritmaleni et al., 2013).

Photophysical Behavior Study

A study on the photophysical behavior of various derivatives, including those with 3,5-difluoro-4-hydroxybenzylidene groups, revealed insights into their fluorescence properties in different solvent environments, useful in fields like fluorescence microscopy (Santra et al., 2019).

Environmental and Health Impact Studies

Several studies have investigated the stability, transformation, and potential health impacts of UV filters related to 3,5-dichloro-4'-ethoxybenzophenone in various environmental and biological contexts, providing important data for environmental and health risk assessments (Negreira et al., 2008).

properties

IUPAC Name

(3,5-dichlorophenyl)-(4-ethoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2O2/c1-2-19-14-5-3-10(4-6-14)15(18)11-7-12(16)9-13(17)8-11/h3-9H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFPPUMIFPQOXAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CC(=CC(=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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